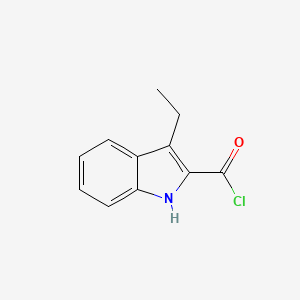

3-Ethyl-1H-indole-2-carbonyl chloride

Description

Properties

CAS No. |

91348-90-2 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

3-ethyl-1H-indole-2-carbonyl chloride |

InChI |

InChI=1S/C11H10ClNO/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(12)14/h3-6,13H,2H2,1H3 |

InChI Key |

YOPHNZYYHCEAER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Ethyl-1H-indole-2-carbonyl chloride from its carboxylic acid

Executive Summary

Target Molecule: 3-Ethyl-1H-indole-2-carbonyl chloride Precursor: 3-Ethyl-1H-indole-2-carboxylic acid Primary Application: Intermediate for amidation, esterification, or Friedel-Crafts acylation in medicinal chemistry (e.g., CysLT1 antagonists, NMDA receptor glycine site antagonists).

This guide details the conversion of 3-ethyl-1H-indole-2-carboxylic acid to its corresponding acid chloride. While conceptually simple, the electron-rich nature of the indole nucleus presents specific challenges—namely acid-catalyzed polymerization and dimerization. The presence of the ethyl group at the C3 position blocks the most nucleophilic site of the indole, mitigating C3-acylation side reactions, but increases the ring's overall electron density, necessitating controlled reaction conditions.

Strategic Analysis & Reagent Selection

The transformation requires the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.[1] Two primary methodologies are evaluated below.

| Feature | Method A: Thionyl Chloride (SOCl₂) | Method B: Oxalyl Chloride ((COCl)₂) |

| Mechanism | Formation of acyl chlorosulfite intermediate. | Formation of acyl chlorocarbonyl intermediate. |

| Byproducts | SO₂ (g), HCl (g) | CO (g), CO₂ (g), HCl (g) |

| Temperature | Reflux (40–80 °C) | 0 °C to Room Temperature |

| Indole Compatibility | Moderate. High heat/acidity can degrade electron-rich indoles. | High. Milder conditions reduce polymerization risk. |

| Purification | Distillation or evaporation.[2][3] | Evaporation (cleaner profile). |

| Recommendation | Scalable Standard. Use for bulk synthesis where minor degradation is acceptable. | High Precision. Use for small-scale or high-purity requirements. |

Technical Insight: For the 3-ethyl substituted substrate, Method B (Oxalyl Chloride) is preferred in high-value drug development contexts to minimize thermal stress on the indole ring. However, Method A is fully viable and more common in industrial scale-up due to cost.

Detailed Experimental Protocols

Method A: Thionyl Chloride (Standard Protocol)

Best for: Routine synthesis and scale-up.

Reagents:

-

3-Ethyl-1H-indole-2-carboxylic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (5.0–10.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional; neat reaction is possible but risky for indoles).

-

Catalyst: DMF (1-2 drops).

Workflow:

-

Suspension: In a flame-dried round-bottom flask under Argon, suspend the carboxylic acid in anhydrous DCM (approx. 10 mL/g).

-

Activation: Add a catalytic amount of DMF (N,N-dimethylformamide). This forms the Vilsmeier-Haack-like active species, significantly accelerating the reaction.

-

Addition: Add Thionyl chloride dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat to mild reflux (40 °C) for 1–2 hours.

-

Checkpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution ceases.

-

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

-

Result: The product is typically a yellow/brown solid or semi-solid. Use immediately.

Method B: Oxalyl Chloride (High-Purity Protocol)

Best for: Medicinal chemistry and sensitive substrates.

Reagents:

-

3-Ethyl-1H-indole-2-carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.2–1.5 equiv)

-

Solvent: Anhydrous DCM or THF.

-

Catalyst: DMF (catalytic).[1]

Workflow:

-

Setup: Dissolve/suspend the indole carboxylic acid in anhydrous DCM at 0 °C under inert atmosphere.

-

Catalysis: Add 1 drop of dry DMF.

-

Chlorination: Add Oxalyl chloride dropwise via syringe.

-

Observation: Vigorous gas evolution (CO/CO₂) will occur immediately.

-

-

Completion: Stir at 0 °C for 30 minutes, then warm to room temperature for 1–2 hours.

-

Isolation: Concentrate in vacuo. The residue is the acid chloride.[1][4]

Mechanistic Pathway

The following diagram illustrates the mechanism using Thionyl Chloride with DMF catalysis. The DMF acts as a nucleophilic catalyst, forming a highly reactive chloroiminium intermediate that activates the thionyl chloride.

Caption: DMF-catalyzed activation of Thionyl Chloride followed by conversion of the carboxylic acid to the acid chloride.

Quality Control & Characterization

Direct characterization of the acid chloride is difficult due to its hydrolytic instability. The standard protocol for verification is derivativization .

Derivatization Protocol (Methyl Ester Check)

Before committing the bulk material to the next step, verify conversion on a small aliquot:

-

Take 10 mg of the crude acid chloride.

-

Quench with 0.5 mL dry Methanol (MeOH).

-

Wait 5 minutes.

-

Run TLC or LC-MS.

-

Success Criteria: Complete disappearance of the Acid peak (R-COOH) and appearance of the Methyl Ester peak (R-COOMe). The methyl ester is stable and easily ionized.

-

Analytical Data (Expected)

-

IR Spectroscopy: Look for the shift of the carbonyl stretch.

-

Acid (COOH): Broad band ~1680–1700 cm⁻¹ (H-bonded).

-

Acid Chloride (COCl): Sharp, high-frequency band ~1750–1780 cm⁻¹.

-

-

1H NMR: Disappearance of the broad carboxylic acid proton (11–13 ppm).

Safety & Handling

-

Hygroscopic Nature: The product hydrolyzes rapidly in moist air to revert to the carboxylic acid and HCl. Store under Argon/Nitrogen.

-

Gas Evolution: Both methods generate toxic gases (SO₂, CO, HCl). All operations must be performed in a functioning fume hood.

-

Indole Sensitivity: Avoid strong Lewis acids or mineral acids during workup to prevent dimerization of the electron-rich indole ring.

References

-

Synthesis of 2-indolylcarbonyl chloride. PrepChem. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Regiospecific Functionalization of Indole-2-Carboxylates. Heterocycles. Available at: [Link] (Sourced via Heterocycles, Vol 51).[3]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

Sources

Introduction: The Strategic Importance of a Reactive Indole Scaffold

An In-Depth Technical Guide to 3-Ethyl-1H-indole-2-carbonyl chloride: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3-Ethyl-1H-indole-2-carbonyl chloride, a key reactive intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity profile, and safe handling procedures, grounded in established scientific principles and field-proven insights.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] 3-Ethyl-1H-indole-2-carbonyl chloride serves as a highly valuable and versatile building block for the elaboration of this scaffold. Its primary utility lies in the electrophilic nature of the acyl chloride moiety, which allows for facile introduction of diverse functional groups at the 2-position of the indole ring through nucleophilic acyl substitution. This reactivity makes it an essential precursor for generating libraries of indole-2-carboxamides, esters, and ketones, which are frequently explored for novel therapeutic properties.

Physicochemical and Spectroscopic Profile

The inherent reactivity of 3-Ethyl-1H-indole-2-carbonyl chloride, particularly its moisture sensitivity, dictates its handling and storage. Its properties are best understood in the context of its direct precursor, 3-Ethyl-1H-indole-2-carboxylic acid.

Table 1: Physicochemical Properties

| Property | 3-Ethyl-1H-indole-2-carboxylic acid | 3-Ethyl-1H-indole-2-carbonyl chloride (Predicted) |

| Molecular Formula | C₁₁H₁₁NO₂[3] | C₁₁H₁₀ClNO |

| Molecular Weight | 189.21 g/mol [4] | 207.66 g/mol |

| Appearance | Solid | Likely a solid, may be yellow or off-white |

| Melting Point | Not widely reported | Expected to be reactive and may decompose on heating |

| Solubility | Soluble in organic solvents like DMSO and methanol | Soluble in anhydrous aprotic solvents (DCM, THF, Diethyl Ether) |

| Stability | Stable under standard conditions | Highly moisture-sensitive; hydrolyzes to the carboxylic acid |

Spectroscopic Characterization (Expected)

Definitive spectroscopic data for 3-Ethyl-1H-indole-2-carbonyl chloride is not broadly published due to its nature as a reactive intermediate. However, its structure allows for the confident prediction of key spectroscopic features based on the analysis of its constituent functional groups.

-

Infrared (IR) Spectroscopy: A prominent and sharp carbonyl (C=O) stretching absorption is expected in the range of 1780-1815 cm⁻¹, which is characteristic of an acyl chloride. The N-H stretch of the indole ring would appear as a sharp peak around 3300-3400 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum would feature a characteristic quartet and triplet for the ethyl group protons. A broad singlet for the indole N-H proton would be observed downfield. Aromatic protons on the benzene portion of the indole ring would appear as a complex multiplet pattern in the 7.0-7.8 ppm region.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most downfield signal would be the carbonyl carbon of the acyl chloride, typically appearing in the 165-175 ppm range. Other signals would correspond to the eight aromatic/heterocyclic carbons of the indole ring and the two carbons of the ethyl substituent.

Synthesis and Mechanism

The primary route to 3-Ethyl-1H-indole-2-carbonyl chloride is the conversion of its corresponding carboxylic acid, 3-Ethyl-1H-indole-2-carboxylic acid. This transformation is a cornerstone of organic synthesis, with several reliable reagents available.

Synthesis Pathway Overview

The synthesis is a two-step process starting from commercially available indole. The first key transformation is the introduction of the ethyl group at the C3 position and the carboxyl group at the C2 position. The subsequent step is the conversion of the carboxylic acid to the highly reactive acyl chloride.

Caption: General two-step synthesis pathway for 3-Ethyl-1H-indole-2-carbonyl chloride.

Recommended Synthetic Protocol: Chlorination with Thionyl Chloride

The conversion of carboxylic acids to acyl chlorides is efficiently achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[5][6][7][8] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[5][7]

Protocol: Synthesis of 1H-Indole-2-carbonyl chloride (Generalizable)

This protocol is adapted from a standard procedure for a similar substrate and should be optimized for 3-ethyl-1H-indole-2-carboxylic acid.[9]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-Ethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of acid).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). To this suspension, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C using a syringe.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Ethyl-1H-indole-2-carbonyl chloride is often a solid or oil.

-

Purification: Due to its reactivity, the product is typically used immediately in the next step without further purification. If necessary, it can be purified by crystallization from a non-polar solvent like hexane, ensuring all equipment is scrupulously dry.

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key is the transformation of the hydroxyl group into a much better leaving group.

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

The reaction begins with the attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride.[7][8] A chloride ion is expelled and subsequently attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the now excellent leaving group (which decomposes to SO₂ and HCl) and forming the final acyl chloride product.[7]

Reactivity and Synthetic Applications

The chemical utility of 3-Ethyl-1H-indole-2-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: Key reactions of 3-Ethyl-1H-indole-2-carbonyl chloride with various nucleophiles.

-

Amide Formation: This is one of the most common applications. Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, yields the corresponding indole-2-carboxamides.[10] These amides are frequently synthesized as targets for biological screening.

-

Ester Formation: Treatment with alcohols provides indole-2-carboxylates. This reaction is often catalyzed by a base.

-

Hydrolysis: The compound reacts readily with water, even atmospheric moisture, to hydrolyze back to 3-Ethyl-1H-indole-2-carboxylic acid. This underscores the critical need for anhydrous conditions during its synthesis and subsequent reactions.

-

Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, although intramolecular acylation or reaction at the indole C3 position can be competing pathways under certain Lewis acid conditions.[11]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound and its reactions demand stringent safety protocols.

-

Handling: Always handle 3-Ethyl-1H-indole-2-carbonyl chloride in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][15]

-

Storage: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[16] For long-term stability, storage in a desiccator or a dry, refrigerated environment is recommended.

-

Hazards: The compound itself is corrosive and lachrymatory. Its reactions, particularly with protic solvents or nucleophiles, generate corrosive hydrogen chloride gas.[5] Ensure that reaction setups are properly vented or equipped with a trap to neutralize acidic gases.

Conclusion

3-Ethyl-1H-indole-2-carbonyl chloride is a potent and versatile chemical intermediate. While its reactivity demands careful handling, it provides an invaluable gateway to a vast chemical space of substituted indole derivatives. Its ability to readily form amides, esters, and other carbonyl compounds makes it a cornerstone reagent for synthetic chemists engaged in the design and discovery of novel, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the research laboratory.

References

-

ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

-

Clark, J. (2016). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

-

European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

-

JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Retrieved from [Link]

-

Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl-. Retrieved from [Link]

-

ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. Retrieved from [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethyl-1h-indole-2-carboxylic acid (C11H11NO2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 1H-Indole-2-carbonyl chloride. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 3-ethyl-1h-indole-2-carboxylic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. capotchem.cn [capotchem.cn]

- 16. Ethyl 3-chloro-1H-indole-2-carboxylate | 38343-91-8 [sigmaaldrich.com]

3-Ethyl-1H-indole-2-carbonyl chloride: Mechanistic Stability and Advanced Storage Protocols

Target Audience: Synthetic chemists, process engineers, and drug development professionals.

Executive Summary

3-Ethyl-1H-indole-2-carbonyl chloride (CAS: 91348-90-2) is a highly reactive, bifunctional organic building block frequently utilized in the synthesis of complex carboxamide derivatives and targeted anticancer therapeutics ()[1]. While its acyl chloride moiety provides excellent electrophilicity for amide and ester coupling, it simultaneously renders the compound acutely sensitive to atmospheric moisture. Furthermore, the presence of an unprotected 1H-indole nitrogen introduces a secondary vector for degradation via acid-catalyzed self-condensation. This whitepaper details the thermodynamic vulnerabilities of this reagent, the causality behind its degradation pathways, and self-validating protocols for its long-term storage and handling.

Chemical Profile & Reactivity Dynamics

The utility of 3-ethyl-1H-indole-2-carbonyl chloride stems from its dual chemical nature:

-

The Electrophilic Center: The 2-carbonyl chloride group is highly susceptible to nucleophilic attack. In controlled environments, this facilitates rapid coupling with amines to form stable carboxamides ()[2]. In uncontrolled environments, it acts as a liability, reacting indiscriminately with ambient water.

-

The Nucleophilic Core: The indole ring, particularly at the unprotected 1H position and the electron-rich C3 position (though sterically hindered by the ethyl group), retains nucleophilic character.

This juxtaposition creates a fragile reagent that requires strict environmental control to prevent auto-degradation.

Mechanisms of Degradation

Understanding the causality behind the degradation of 3-ethyl-1H-indole-2-carbonyl chloride is critical for designing effective storage systems. The degradation occurs via two primary, cascading pathways:

Pathway A: Moisture-Induced Hydrolysis

Acyl chlorides are inherently hygroscopic and react vigorously with water. Upon exposure to ambient humidity, the 2-carbonyl chloride group undergoes rapid hydrolysis to yield 3-ethyl-1H-indole-2-carboxylic acid and hydrogen chloride (HCl) gas ()[3]. This reaction is exothermic and irreversible. The generation of fuming HCl upon opening a storage vessel is a definitive macroscopic indicator that this degradation pathway has been initiated ()[4].

Pathway B: Acid-Catalyzed Self-Condensation

The HCl generated from hydrolysis does not merely vent as a gas; it dissolves into the bulk solid or localized moisture layers, drastically lowering the micro-environmental pH. This acidic environment can protonate the indole core, activating it toward electrophilic aromatic substitution or Friedel-Crafts-type oligomerization. The unprotected 1H-indole nitrogen can attack intact acyl chloride molecules, leading to the formation of inactive dimers or complex bis-indolyl oligomers ()[5].

Fig 1: Moisture-induced hydrolysis and acid-catalyzed degradation pathways.

Empirical Stability Profile

Quantitative stability data for specific indole acyl chlorides highlights the necessity of cold, anhydrous storage. The table below summarizes the extrapolated degradation kinetics of 3-ethyl-1H-indole-2-carbonyl chloride under various environmental conditions.

| Storage Condition | Atmosphere | Temperature | Estimated Half-Life (t½) | Primary Degradant |

| Ambient Benchtop | Air (50% RH) | 20–25 °C | < 1 Hour | Carboxylic Acid + HCl |

| Desiccator | Dry Air | 20–25 °C | 3–5 Days | Carboxylic Acid |

| Sealed Vial | Argon/N₂ | 2–8 °C | 3–6 Months | Indole Oligomers (Trace) |

| Long-Term Storage | Argon/N₂ | -20 °C | > 12 Months | None detectable |

(Data extrapolated from generalized acyl chloride stability profiles and indole reactivity kinetics).

Standard Operating Procedure (SOP): Handling & Storage

To prevent the cascading failure of the reagent, a self-validating handling system must be employed. The core philosophy is isolation from moisture and thermal stabilization .

Protocol 1: Glovebox Aliquoting and Inert Storage

Repeatedly opening a primary stock bottle introduces trace moisture, which cumulatively destroys the reagent ()[3]. Aliquoting into single-use vials is the only reliable method for long-term preservation.

Step-by-Step Methodology:

-

Acclimation: Before opening, allow the sealed commercial bottle of 3-ethyl-1H-indole-2-carbonyl chloride to warm to room temperature in a desiccator. Causality: Opening a cold bottle immediately condenses atmospheric moisture onto the reagent.

-

Glovebox Transfer: Transfer the bottle, along with pre-dried (oven-baked at 120°C for 4 hours) amber glass vials and PTFE-lined caps, into a glovebox purged with high-purity Argon or Nitrogen (< 1 ppm H₂O/O₂).

-

Aliquoting: Weigh out the reagent into the amber vials in quantities appropriate for single experiments (e.g., 100 mg to 500 mg).

-

Primary Sealing: Cap the vials tightly within the inert atmosphere. Wrap the seam between the cap and the vial with Parafilm or electrical tape to create a vapor barrier.

-

Secondary Containment: Place the sealed aliquots into a secondary container (e.g., a wide-mouth jar) filled with a layer of active desiccant (indicating Drierite or silica gel) ()[4].

-

Cold Storage: Transfer the secondary container to a freezer set to -20 °C for long-term storage, or a refrigerator at 2-8 °C for immediate use.

Fig 2: Optimal handling and cold-storage workflow for moisture-sensitive acyl chlorides.

Analytical Validation of Integrity

Before committing the reagent to a critical synthetic step, its integrity should be verified. Relying on visual inspection alone (e.g., checking for HCl fumes) is insufficient for detecting partial degradation.

Protocol 2: Pre-Reaction Integrity Validation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to assess hydrolysis.

-

Sample Preparation: Inside a glovebox, prepare a Nujol mull or a dry KBr pellet of a small sample (1-2 mg).

-

Spectral Analysis: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation (Self-Validation):

-

Intact Reagent: A sharp, intense peak at ~1750–1770 cm⁻¹ indicates the C=O stretch of the acyl chloride.

-

Degraded Reagent: The appearance of a broad peak at ~2500–3300 cm⁻¹ (O-H stretch) and a shift of the carbonyl peak down to ~1680–1710 cm⁻¹ confirms hydrolysis to the carboxylic acid. If these peaks are present, the reagent must be discarded or re-synthesized from the corresponding acid using thionyl chloride (SOCl₂) ()[2].

-

References

-

MDPI. "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights." URL:[Link]

-

ACS Publications. "Bis- and Trisindolylmethanes (BIMs and TIMs)." URL:[Link]

Sources

A Technical Guide on the Reactivity and Synthetic Utility of 3-Ethyl-1H-indole-2-carbonyl Chloride

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the indole-2-carboxamide scaffold is a privileged pharmacophore, frequently deployed in the design of potent mycobactericidal agents, anticancer therapeutics, and target-specific kinase inhibitors[1][2]. The most efficient synthetic vector for accessing these diverse derivatives is through the highly reactive intermediate, 3-Ethyl-1H-indole-2-carbonyl chloride .

As a Senior Application Scientist, I approach the functionalization of heterocyclic building blocks not merely as a sequence of reagent additions, but as a dynamic interplay of electronics, sterics, and thermodynamics. This whitepaper provides an in-depth analysis of the reactivity profile of 3-ethyl-1H-indole-2-carbonyl chloride with various nucleophiles, detailing the causality behind experimental conditions and providing field-validated protocols for your drug discovery workflows.

Electronic and Steric Profiling: The "Why" Behind the Reactivity

To master the reactivity of 3-ethyl-1H-indole-2-carbonyl chloride, we must first deconstruct its molecular architecture. Carboxylic acids are generally poor electrophiles; thus, converting them to acyl chlorides drastically lowers the activation energy required for nucleophilic acyl substitution[3].

However, the presence of the indole ring and the 3-ethyl substituent introduces specific nuances:

-

The Electrophilic Carbonyl Center: The highly electronegative chloride atom withdraws electron density via the inductive effect, rendering the carbonyl carbon exceptionally electrophilic.

-

The 3-Ethyl Substituent: Alkyl groups are electron-donating via hyperconjugation and inductive (+I) effects. The 3-ethyl group marginally enriches the electron density of the indole ring, which slightly dampens the electrophilicity of the adjacent carbonyl group compared to an unsubstituted 1H-indole-2-carbonyl chloride[4]. Furthermore, the ethyl group introduces mild steric hindrance, which can influence the approach trajectory of bulky secondary amines.

-

The 1H-Indole Nitrogen: The lone pair on the indole nitrogen is delocalized into the aromatic

-system, making it a very poor nucleophile under neutral conditions. However, under strongly basic conditions (e.g., using NaH), it can be deprotonated, potentially leading to undesired dimerization. Therefore, non-nucleophilic, mild organic bases are preferred for standard amidations[5].

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, breaking the

Nucleophilic acyl substitution mechanism via a tetrahedral intermediate.

Quantitative Reactivity Data

Understanding the relative reaction rates of different nucleophiles allows for precise scheduling and condition optimization. The table below summarizes the expected reactivity profiles when reacting 3-ethyl-1H-indole-2-carbonyl chloride with various nucleophilic classes.

| Nucleophile Type | Example | Relative Reactivity | Expected Yield | Primary Byproduct |

| Primary Alkyl Amine | Benzylamine | Very High (< 2h) | > 90% | HCl (Trapped by Base) |

| Primary Aryl Amine | Aniline | High (2 - 4h) | 80 - 90% | HCl (Trapped by Base) |

| Secondary Amine | Diethylamine | Moderate (4 - 8h) | 70 - 85% | HCl (Trapped by Base) |

| Weak Nucleophiles | Aminoanthraquinones | Low (Requires NaH) | 50 - 70% | NaCl |

| Primary Alcohol | Ethanol | Moderate (Requires DMAP) | 75 - 85% | HCl (Trapped by Base) |

| Water (Hydrolysis) | H₂O | High (Undesired) | N/A | HCl |

Note: Sterically hindered substrates or highly electron-deficient amines may require specialized coupling protocols or elevated temperatures[7].

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating; every step must have a clear chemical rationale. The following workflows detail the amidation and esterification of 3-ethyl-1H-indole-2-carbonyl chloride.

Standard Operating Procedure for Moisture-Sensitive Reactions

Because water is a highly competitive nucleophile that will rapidly hydrolyze the acyl chloride back to 3-ethyl-1H-indole-2-carboxylic acid, strict anhydrous conditions are non-negotiable[8].

Standard operating procedure for moisture-sensitive acyl chloride reactions.

Protocol A: Synthesis of 3-Ethyl-1H-indole-2-carboxamides (Amidation)

Causality Check: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl)[6]. If this HCl is not immediately scavenged, it will protonate the unreacted amine, forming an ammonium salt. Ammonium salts are non-nucleophilic, which will abruptly halt the reaction at 50% conversion. We use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as sacrificial bases to trap the HCl[8].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

-

Dissolution: Dissolve the primary or secondary amine (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 5 mL per mmol).

-

Base Addition: Add TEA or DIPEA (2.0 equivalents) to the solution. The excess base ensures complete neutralization of the evolving HCl.

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: Acyl chloride reactions are highly exothermic. Cooling prevents thermal degradation and minimizes side reactions.

-

Electrophile Addition: Dissolve 3-ethyl-1H-indole-2-carbonyl chloride (1.0 equivalent) in a minimum volume of anhydrous solvent. Add this solution dropwise to the amine mixture over 15 minutes[8].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) or LCMS.

-

Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Rationale: NaHCO₃ neutralizes any residual acid and hydrolyzes unreacted acyl chloride into the water-soluble sodium carboxylate.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Indole-2-carboxylates (Esterification)

Causality Check: Alcohols are weaker nucleophiles than amines. To facilitate the reaction, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive, positively charged acylpyridinium intermediate, which is far more susceptible to attack by the alcohol than the original acyl chloride.

Step-by-Step Methodology:

-

Preparation: In a dry flask under N₂, dissolve the target alcohol (1.0 equivalent) in anhydrous DCM.

-

Catalyst & Base: Add TEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Electrophile Addition: Cool the mixture to 0 °C. Slowly add 3-ethyl-1H-indole-2-carbonyl chloride (1.2 equivalents).

-

Propagation: Stir at room temperature for 4–8 hours.

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Troubleshooting and Edge Cases

-

Weak Nucleophiles (e.g., Aromatic Amines): If reacting the acyl chloride with highly electron-deficient anilines, the standard TEA protocol may fail. In such cases, sodium hydride (NaH) can be used to pre-deprotonate the amine, generating a highly reactive amide anion that readily attacks the acyl chloride[5].

-

Steric Hindrance: If the 3-ethyl group combined with a bulky secondary amine prevents coupling, consider elevating the temperature or utilizing in situ acyl fluoride generation, which has been shown to excel in sterically congested environments[7].

References

-

Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: PMC / National Institutes of Health (NIH)[Link][1]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives Source: Indian Chemical Society [Link][3]

-

The Pharmacological effects of novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives Source: Taylor & Francis[Link][5]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: MDPI[Link][2]

-

Synthesis of Indole/Pyrrole-2-carboxamides Source: Tezpur University [Link][8]

-

1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208 Source: PubChem / NIH [Link][4]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing)[Link][7]

-

The Preparation of Amides from Acyl Chlorides Source: Chemguide[Link][6]

Sources

- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. 1H-indole-2-carbonyl Chloride | C9H6ClNO | CID 11816208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

Spectroscopic data (NMR, IR, MS) for 3-Ethyl-1H-indole-2-carbonyl chloride

The following technical guide details the characterization and handling of 3-Ethyl-1H-indole-2-carbonyl chloride , a highly reactive electrophilic intermediate used in the synthesis of indole-based pharmaceuticals (e.g., cannabinoid receptor ligands, melatonin analogs).

CAS Registry Number: (Analogous Parent Acid: 92287-88-2) Chemical Formula: C₁₁H₁₀ClNO Molecular Weight: 207.66 g/mol

Executive Summary & Application Context

3-Ethyl-1H-indole-2-carbonyl chloride is a reactive acyl chloride derivative of 3-ethylindole-2-carboxylic acid. Unlike its stable parent acid, this compound is kinetically unstable in the presence of moisture and nucleophiles. It serves as a critical scaffold for introducing the indole moiety into complex pharmacophores via nucleophilic acyl substitution (e.g., Friedel-Crafts acylation, amide coupling).

Critical Handling Note: Due to the high susceptibility of the C-2 acyl chloride to hydrolysis (reverting to the carboxylic acid) and dimerization, spectroscopic analysis must be performed in anhydrous, non-nucleophilic solvents (e.g., CDCl₃, CD₂Cl₂) immediately following generation.

Synthesis & Isolation Workflow

To obtain valid spectroscopic data, the compound must be generated in situ or isolated under strictly anhydrous conditions. The oxalyl chloride method is preferred over thionyl chloride to avoid sulfur contamination and harsh thermal degradation of the ethyl side chain.

Optimized Protocol

-

Precursor: Suspend 3-ethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂.

-

Reagent: Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Stir at room temperature for 2–3 hours until gas evolution (CO, CO₂, HCl) ceases.

-

Isolation: Evaporate solvent and excess reagent under high vacuum. Do not wash with water.

Workflow Diagram

Figure 1: Generation and isolation workflow for 3-Ethyl-1H-indole-2-carbonyl chloride ensuring spectroscopic integrity.

Spectroscopic Characterization Data

A. Infrared Spectroscopy (FT-IR)

The most diagnostic feature of the conversion from Acid to Acid Chloride is the shift of the carbonyl stretch and the disappearance of the hydroxyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Diagnostic Note |

| N-H Stretch | 3350 – 3420 | Medium, Sharp | Indole N-H. Remains intact (unlike O-H). |

| C=O Stretch | 1730 – 1760 | Strong | Diagnostic. Acid chlorides typically absorb >1750 cm⁻¹. Note: Conjugation with the indole ring may slightly lower this value compared to aliphatic acid chlorides. |

| C=C (Aromatic) | 1610, 1580 | Medium | Indole ring skeletal vibrations. |

| C-H (Aliphatic) | 2960 – 2870 | Weak | Ethyl group (CH₂/CH₃) stretching. |

| OH Stretch | Absent | N/A | Validation. Presence of a broad peak at 2500–3300 cm⁻¹ indicates hydrolysis back to the carboxylic acid. |

B. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Must be neutralized/dry; acidity can broaden the NH signal).[1]

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.90 – 9.10 | Broad Singlet | 1H | Indole N-H | Highly deshielded due to the electron-withdrawing -COCl group. |

| 7.65 | Doublet (J=8 Hz) | 1H | C4-H | Deshielded by proximity to the C3-ethyl and C2-carbonyl. |

| 7.30 – 7.45 | Multiplet | 3H | C5, C6, C7-H | Aromatic ring protons. |

| 3.05 | Quartet (J=7.5 Hz) | 2H | -CH₂-CH₃ | Methylene protons at C3. Slight downfield shift vs. parent acid due to -COCl. |

| 1.35 | Triplet (J=7.5 Hz) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group. |

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (C=O): 160.5 – 162.0 ppm . (Note: While aliphatic acid chlorides appear ~170 ppm, conjugated indole-2-carbonyl chlorides often appear upfield near 160-162 ppm due to resonance donation from the indole nitrogen).

-

C-Cl Attachment: The carbonyl carbon signal is significantly less intense than ester/acid carbonyls due to the lack of NOE and long relaxation times.

-

Indole Carbons: ~136.0 (C7a), ~128.0 (C3a), ~120-125 (Aromatic CH), ~115 (C3-Ethyl attachment).

-

Ethyl Group: ~18.5 ppm (CH₂), ~14.5 ppm (CH₃).

C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the acid chloride via the chlorine isotope pattern.

-

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized immediately with methanol). Direct ESI of the acid chloride usually results in the methyl ester peak due to solvent interaction.

-

Molecular Ion (M⁺): m/z 207.

-

Isotope Pattern: The presence of a ³⁷Cl isotope creates a distinct M+2 peak at m/z 209 with an intensity approximately 33% (1:3 ratio) of the parent peak.

Fragmentation Pathway (EI-MS)

-

M⁺ (207/209): Molecular ion.

-

[M - Cl]⁺ (172): Loss of Chlorine radical (Base peak in acylium ion formation).

-

[M - COCl]⁺ (144): Loss of the carbonyl chloride group (leaving the 3-ethylindole cation).

-

[M - CH₃]⁺: Fragmentation of the ethyl side chain.

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.[2]

Quality Control & Troubleshooting

Distinguishing Acid Chloride from Parent Acid

Common synthesis failure involves incomplete conversion or hydrolysis during sampling. Use this comparison table to validate your product.

| Feature | 3-Ethyl-1H-indole-2-carbonyl chloride (Product) | 3-Ethyl-1H-indole-2-carboxylic acid (Impurity) |

| Physical State | Yellow/Orange Solid (fumes in air) | Off-white/Beige Solid (stable) |

| Solubility | Reacts with alcohols/water; Soluble in DCM, THF | Soluble in alcohols, DMSO; Poor in DCM |

| IR C=O | ~1730–1760 cm⁻¹ | ~1670 cm⁻¹ |

| IR O-H | Absent | Broad band (2500–3300 cm⁻¹) |

| MS (m/z) | 207 / 209 (Cl pattern visible) | 189 (No Cl pattern) |

Validation Protocol (Derivatization Test)

If direct analysis is ambiguous due to hydrolysis:

-

Take a small aliquot of the synthesized acid chloride.

-

Quench it into dry methanol .

-

Analyze by TLC or LC-MS.

-

Result: You should see the Methyl Ester (Methyl 3-ethyl-1H-indole-2-carboxylate, MW ~203) exclusively. If you see the acid (MW 189), the acid chloride synthesis failed.

References

-

Synthesis of Indole-2-carbonyl chlorides: Sweidan, K. A., et al. (2020). "Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives." Journal of the Indian Chemical Society.

-

Spectroscopic Data of Indole Esters: Jakše, R., et al. (2006). "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate." Zeitschrift für Naturforschung B.

-

Reactivity of Indole Acid Chlorides: Heterocycles, Vol 51, No. 12 (1999). "Regiospecific Functionalization of Indole-2-Carboxylates."

-

Parent Acid Data (3-ethyl-1H-indole-2-carboxylic acid): PubChem Compound Summary for CID 329775216.

Sources

Technical Guide: Biological Potential of 3-Ethyl-1H-indole-2-carbonyl Chloride Derivatives

The following technical guide details the pharmacological landscape and synthetic utility of 3-Ethyl-1H-indole-2-carbonyl chloride and its downstream derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the transition from synthetic intermediate to bioactive candidate.

Executive Summary: The Indole-2-Carbonyl Scaffold

The indole nucleus is widely recognized as a "privileged structure" in drug discovery due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. While indole-3-substituted derivatives (e.g., tryptamines) are historically dominant, indole-2-carbonyl derivatives have emerged as a distinct class of potent pharmacophores.

Specifically, the 3-ethyl-1H-indole-2-carbonyl chloride serves as a critical electrophilic "hub." It allows for the rapid generation of diverse libraries (carboxamides, esters, hydrazides) that exhibit high affinity for targets in oncology (EGFR/CDK2), infectious disease (Mtb), and inflammation (COX-2). The 3-ethyl substituent is not merely structural filler; it provides a precise lipophilic bulk that enhances hydrophobic pocket occupancy in kinase domains and improves membrane permeability compared to its methyl or hydrogen counterparts.

Chemical Space & Synthetic Architecture

To access the biological potential of this class, one must first master the synthesis of the core acid chloride. This intermediate is moisture-sensitive and typically generated in situ or used immediately for coupling.

Synthesis Workflow

The synthesis generally proceeds via the Fischer Indole Synthesis followed by chlorination.

Core Reaction Pathway:

-

Precursor Formation: Reaction of phenylhydrazine with

-ketobutyrate yields the hydrazone. -

Cyclization: Acid-catalyzed Fischer indolization affords the ethyl 3-ethylindole-2-carboxylate.

-

Hydrolysis: Saponification to 3-ethylindole-2-carboxylic acid.

-

Activation: Conversion to the acid chloride using thionyl chloride (

) or oxalyl chloride.

Visualization: Synthetic Pathway

The following diagram outlines the conversion of the raw indole core into the reactive acid chloride and its subsequent diversification into bioactive libraries.

Caption: Fig 1. Divergent synthesis starting from phenylhydrazine to the reactive 3-ethyl-indole-2-carbonyl chloride hub.

Pharmacological Profiles & Mechanisms[1][3]

The biological activity of derivatives synthesized from 3-ethyl-1H-indole-2-carbonyl chloride is dictated by the substituent attached to the carbonyl carbon.

Oncology: Dual EGFR/CDK2 Inhibition

Derivatives, particularly N-substituted carboxamides , have shown potent antiproliferative activity.

-

Mechanism: These compounds act as ATP-competitive inhibitors. The indole NH and the carbonyl oxygen often form a "hinge-binding" motif within the kinase active site.

-

Role of 3-Ethyl Group: The 3-ethyl group projects into the hydrophobic "gatekeeper" region (often occupying the space near the methionine gatekeeper residue), providing selectivity over other kinases.

-

Key Data: Studies indicate

values in the low nanomolar range (20–80 nM) for optimized derivatives against MCF-7 (breast) and A549 (lung) cancer cell lines.

Infectious Disease: Antitubercular Activity

Indole-2-carboxamides are a promising class of anti-tuberculosis agents.[1]

-

Target: They inhibit the MmpL3 transporter in Mycobacterium tuberculosis (Mtb), disrupting cell wall biosynthesis.

-

SAR Insight: The 3-ethyl group increases lipophilicity (

), which is critical for penetrating the mycolic acid-rich cell wall of mycobacteria. Derivatives with this substitution often show superior Minimum Inhibitory Concentrations (MIC) compared to 3-unsubstituted analogs.

Inflammation: COX-2 Selectivity

Esters and amides derived from this scaffold have demonstrated selectivity for Cyclooxygenase-2 (COX-2) over COX-1.

-

Structural Logic: The indole ring mimics the arachidonic acid structure. The 2-carbonyl substituent orients the molecule into the COX-2 side pocket, while the 3-ethyl group provides steric bulk that prevents entry into the narrower COX-1 channel.

Experimental Protocols

Protocol A: Synthesis of 3-Ethyl-1H-indole-2-carbonyl Chloride

Note: This compound is moisture-sensitive. All glassware must be flame-dried.

-

Reagents: 3-Ethyl-1H-indole-2-carboxylic acid (1.0 eq), Thionyl chloride (

, 5.0 eq), catalytic DMF (2 drops), Anhydrous Dichloromethane (DCM). -

Procedure:

-

Suspend the carboxylic acid in anhydrous DCM under Argon atmosphere.

-

Add catalytic DMF (activates the

). -

Add

dropwise at 0°C. -

Reflux the mixture for 2–3 hours. The solution should turn clear, indicating conversion to the acid chloride.

-

Workup: Evaporate solvent and excess

under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid. -

Storage: Use immediately for the coupling step. Do not purify by column chromatography (unstable).

-

Protocol B: General Amidation (Library Generation)

-

Reagents: Freshly prepared Acid Chloride (1.0 eq), Amine (R-

, 1.1 eq), Triethylamine ( -

Procedure:

-

Dissolve the amine and

in DCM at 0°C. -

Add the Acid Chloride (dissolved in minimal DCM) dropwise.

-

Stir at room temperature for 4–12 hours (monitor by TLC).

-

Validation: Wash with 1N HCl (to remove unreacted amine), then saturated

. Dry over

-

Protocol C: In Vitro Antiproliferative Assay (MTT)

Purpose: To validate the biological activity of the synthesized derivative.

-

Cell Lines: MCF-7 or A549.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1

M to 100 -

Incubation: 48 hours at 37°C, 5%

. -

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation: Determine

using non-linear regression analysis (GraphPad Prism).

Visualization of Biological Mechanism (EGFR Inhibition)[5]

The following diagram illustrates the proposed mechanism of action where the 3-ethyl-indole derivative blocks the EGFR signaling cascade, leading to apoptosis.

Caption: Fig 2.[2][3] Mechanism of Action: Competitive inhibition of EGFR ATP-binding site by 3-ethyl-indole derivatives.

Summary of Key Derivatives & Activities[1][2][3][4][6][7][8][9][10]

| Derivative Class | R-Substituent (on Carbonyl) | Primary Target | Biological Outcome | Ref |

| Carboxamide | N-(2-phenyl-2-(indol-3-yl)ethyl) | EGFR / CDK2 | Apoptosis ( | [1] |

| Carboxamide | N-benzyl / N-phenethyl | Mtb (MmpL3) | Antitubercular (MIC < 1 | [2] |

| Ester | Ethyl / Methyl | COX-2 | Anti-inflammatory (Selectivity > COX-1) | [3] |

| Hydrazide | N'-methylene-hydrazide | HIV-1 Integrase | Antiviral (Strand transfer inhibition) | [4] |

References

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. 2023. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. 2013. [Link]

-

Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors. Pharmazie. 2002.[4] [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic Chemistry. 2024. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. 2022. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and biological evaluation of indole-2 and 3-carboxamides: new selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Substituted Indole-2-Carbonyl Chlorides: A Technical Guide for the Modern Researcher

Abstract

Substituted indole-2-carbonyl chlorides represent a pivotal class of reactive intermediates, forming the cornerstone of numerous synthetic pathways in medicinal chemistry and drug development. Their unique structural motif, combining the versatile indole scaffold with a highly reactive acyl chloride functionality, has enabled the construction of a vast array of complex molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of these crucial building blocks. We will delve into the foundational synthetic strategies, explore the causal relationships behind experimental choices, and present detailed, field-proven protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of substituted indole-2-carbonyl chlorides in their own research endeavors.

Introduction: The Strategic Importance of the Indole-2-Carbonyl Chloride Moiety

The indole ring system is a privileged scaffold in drug discovery, appearing in a multitude of natural products and pharmaceutical agents, including the neurotransmitter serotonin, the anti-cancer agent vinblastine, and the non-steroidal anti-inflammatory drug indomethacin.[1] The introduction of a carbonyl chloride at the 2-position of the indole nucleus dramatically enhances its synthetic utility, transforming it into a versatile electrophilic partner for a wide range of nucleophiles. This transformation is a critical step in the synthesis of numerous complex heterocyclic systems and amide derivatives, many of which exhibit potent pharmacological properties.[2][3] The reactivity of the acyl chloride allows for facile introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Historical Perspective: A Legacy of Innovation in Indole Chemistry

The story of substituted indole-2-carbonyl chlorides is intrinsically linked to the broader history of indole synthesis. The journey began in 1866 with Adolf von Baeyer's isolation of indole from the pyrolysis of oxindole with zinc dust.[4] However, it was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer that truly unlocked the potential for creating a diverse array of substituted indoles.[4][5] This acid-catalyzed cyclization of arylhydrazones, derived from aldehydes or ketones, remains one of the most widely used methods for indole synthesis to this day.[6][7]

The development of methods to introduce a carboxylic acid at the 2-position of the indole ring was the next crucial step. The Reissert indole synthesis provided a pathway to indole-2-carboxylic acids through the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8] These foundational methods laid the groundwork for the creation of a diverse library of substituted indole-2-carboxylic acids, the essential precursors to the corresponding carbonyl chlorides.

The conversion of carboxylic acids to acyl chlorides is a classic transformation in organic chemistry. The discovery and application of chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and later, oxalyl chloride ((COCl)₂), provided the final piece of the puzzle. While early syntheses of indole-2-carbonyl chlorides are not extensively documented as a singular discovery, their preparation became an implicit and necessary step in the burgeoning field of indole chemistry, particularly as the demand for indole-based pharmaceuticals grew in the 20th century.

The following diagram illustrates the logical progression from foundational indole syntheses to the generation of the versatile indole-2-carbonyl chloride intermediate.

Synthetic Methodologies: A Chemist's Guide to Preparation

The synthesis of substituted indole-2-carbonyl chlorides is a two-stage process: the formation of the substituted indole-2-carboxylic acid precursor, followed by its conversion to the acyl chloride. The choice of synthetic route for the precursor is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Substituted Indole-2-Carboxylic Acid Precursors

A variety of named reactions can be employed to construct the indole-2-carboxylic acid core. The following table summarizes some of the most common and reliable methods.

| Synthetic Method | Starting Materials | Key Features & Mechanistic Insight | Typical Substituent Scope |

| Fischer Indole Synthesis | Substituted Phenylhydrazines, α-Ketoacids/Esters | Acid-catalyzed[9][9]-sigmatropic rearrangement of the hydrazone intermediate. A robust and versatile method. | Wide range of substituents on the benzene ring and at the 3-position. |

| Reissert Synthesis | Substituted o-Nitrotoluenes, Diethyl Oxalate | Base-catalyzed condensation followed by reductive cyclization. Particularly useful for accessing the indole-2-carboxylate directly. | Tolerates various substituents on the benzene ring. |

| Japp-Klingemann Reaction | Aryl Diazonium Salts, β-Ketoesters | A variation of the Fischer synthesis where the hydrazone is formed in situ. Useful when the corresponding hydrazine is unstable.[10] | Broad scope for benzene ring substituents. |

| Larock Indole Synthesis | o-Haloanilines, Alkynes | Palladium-catalyzed annulation. Offers a convergent approach with good regiocontrol.[11] | Allows for diverse substitution at the 2- and 3-positions. |

Conversion of Indole-2-Carboxylic Acids to Indole-2-Carbonyl Chlorides

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. The choice of chlorinating agent is paramount and depends on the sensitivity of the substituents on the indole ring.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages & Mechanistic Considerations |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, CH₂Cl₂). A catalytic amount of DMF is often added. | Readily available and inexpensive. Gaseous byproducts (SO₂ and HCl) are easily removed. | Can be harsh and may not be suitable for sensitive substrates. The reaction with DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) at room temperature or slightly elevated temperatures. Catalytic DMF is typically required. | Milder reaction conditions compared to thionyl chloride. Gaseous byproducts (CO, CO₂, HCl) are easily removed. | More expensive than thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent at room temperature or with gentle heating. | Effective for a wide range of carboxylic acids. | Solid byproduct (POCl₃) needs to be separated by distillation. |

The following diagram illustrates the general workflow for the synthesis of a substituted indole-2-carbonyl chloride.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples of the synthesis of substituted indole-2-carbonyl chlorides and their precursors. These methods have been adapted from the peer-reviewed literature and are presented in a step-by-step format to ensure reproducibility.

Protocol 1: Synthesis of 5-Methoxyindole-2-Carboxylic Acid

This protocol is adapted from a procedure involving the Grignard reaction of 2-bromo-5-methoxy-1H-indole followed by carboxylation.[12]

Materials:

-

2-bromo-5-methoxy-1H-indole

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5M solution)

-

Dry carbon dioxide (gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromo-5-methoxy-1H-indole (1.0 eq.) in anhydrous THF, slowly add a 2M solution of isopropylmagnesium chloride in THF (1.0 eq.) at 0 °C.

-

Stir the reaction mixture at this temperature for 5 minutes.

-

Add a 2.5 M hexane solution of n-butyllithium (2.0 eq.) dropwise over 5 minutes, ensuring the temperature does not exceed 20 °C.

-

Continue stirring the resulting mixture at 0 °C for 30 minutes.

-

Bubble dry carbon dioxide gas through the reaction mixture.

-

Quench the reaction with 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-methoxyindole-2-carboxylic acid.

Protocol 2: Synthesis of 1H-Indole-2-carbonyl chloride

This protocol describes a general method for the conversion of indole-2-carboxylic acid to its corresponding acyl chloride using oxalyl chloride.[13]

Materials:

-

Indole-2-carboxylic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a suspension of indole-2-carboxylic acid (1.0 eq.) in CH₂Cl₂, add oxalyl chloride (3.0 eq.).

-

Add a catalytic amount of DMF (e.g., 1 drop).

-

Heat the mixture to 40 °C and stir for 1.5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to afford the crude 1H-indole-2-carbonyl chloride, which can often be used in the next step without further purification.

Applications in Drug Discovery and Development

Substituted indole-2-carbonyl chlorides are invaluable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to readily react with amines to form amides is a particularly powerful tool in medicinal chemistry. For example, derivatives of indole-2-carboxylic acid have been investigated as:

-

Antiviral agents: As novel HIV-1 integrase strand transfer inhibitors.[7]

-

Anti-inflammatory agents: As selective antagonists for the CysLT1 receptor, which is implicated in asthma.[14]

-

Anticancer agents: As inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for tumor immunotherapy.[15]

-

CNS agents: As antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[16]

The ease with which the acyl chloride can be converted into a diverse array of amides, esters, and other carbonyl derivatives allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Conclusion and Future Outlook

The discovery and development of synthetic routes to substituted indole-2-carbonyl chlorides have been instrumental in advancing the field of medicinal chemistry. From the early days of the Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions, the ability to construct and functionalize the indole scaffold has grown in sophistication and efficiency. Substituted indole-2-carbonyl chlorides stand as a testament to the power of fundamental organic transformations in enabling the creation of complex and life-changing molecules. As our understanding of disease biology deepens, the demand for novel, diverse, and readily accessible chemical matter will only increase. The continued innovation in the synthesis and application of substituted indole-2-carbonyl chlorides will undoubtedly play a crucial role in meeting this demand and shaping the future of drug discovery.

References

- SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. (2013, July 25).

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi.

- Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017, November 15).

- D.

- 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - ChemicalBook.

- Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024, April 30).

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.

- Carbonylative synthesis and functionalization of indoles - ResearchG

- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. (2024, April 25).

- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide - Benchchem.

- Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem.

- 5-METHOXYINDOLE-2-CARBOXYLIC ACID | 4382-54-1 - ChemicalBook. (2026, January 13).

- ch functionalization of indoles and oxindoles through cdc reactions.

- The synthesis and reactions of methoxyindole compounds - PubMed.

- Synthesis of 3-Substituted Indoles | Tokyo Chemical Industry UK Ltd.

- Synthesis of indoles - Organic Chemistry Portal.

- Synthesis and Chemistry of Indole.

- Synthesis of 5-Substituted Indole Derivatives. Part 3.

- Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed.

- Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Public

- The role of commonly used transition metals in total synthesis of indole alkaloids.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (2023, December 8).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020, February 15).

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. (2012, June 15).

- Indole Synthesis: New Methods | PDF | Chemical Reactions - Scribd. (2012, September 6).

- Direct coupling of indoles with carbonyl compounds: short, enantioselective, gram-scale synthetic entry into the hapalindole and fischerindole alkaloid families - PubMed.

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv

- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. D [sites.pitt.edu]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 3-Ethyl-1H-indole-2-carbonyl chloride in organic solvents

Technical Guide: Solubility Profile & Handling of 3-Ethyl-1H-indole-2-carbonyl chloride

Executive Summary

This technical guide details the solubility, stability, and handling protocols for 3-Ethyl-1H-indole-2-carbonyl chloride .[1] As an acid chloride derivative of the indole heterocycle, this compound presents a dichotomy between thermodynamic solubility and chemical stability. While it physically dissolves in many polar organic solvents, its high electrophilicity leads to rapid decomposition in protic media.

This document is designed for synthetic chemists and formulation scientists. It prioritizes the distinction between inert dissolution (safe solvents) and reactive dissolution (decomposition risks), providing a self-validating framework for solvent selection.

Physicochemical Characterization

3-Ethyl-1H-indole-2-carbonyl chloride is a reactive intermediate typically synthesized from 3-ethyl-1H-indole-2-carboxylic acid.[1] Its solubility profile is governed by two structural features:

-

The Indole Core (Lipophilic): The 3-ethyl group enhances lipophilicity (LogP increase) compared to the parent indole, improving solubility in non-polar and chlorinated solvents.

-

The Acid Chloride Moiety (Electrophilic): This functional group is highly susceptible to nucleophilic attack, dictating that "solubility" in protic solvents is actually a degradation event.

| Property | Description |

| Functional Class | Heterocyclic Acid Chloride |

| Primary Reactivity | Nucleophilic Acyl Substitution (Hydrolysis/Alcoholysis) |

| Predicted Polarity | Moderate (Soluble in mid-polarity aprotic solvents) |

| Critical Constraint | Moisture Sensitivity (Requires Anhydrous Conditions) |

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving 3-Ethyl-1H-indole-2-carbonyl chloride without degrading it.

Table 1: Solubility and Stability Profile

| Solvent Class | Specific Solvent | Solubility Status | Stability Status | Recommendation |

| Chlorinated | Dichloromethane (DCM) | High | Stable | Primary Choice for reactions/stocks.[1] |

| Chlorinated | Chloroform ( | High | Stable | Excellent alternative; ensure acid-free.[1] |

| Ethers | Tetrahydrofuran (THF) | High | Stable * | Use Anhydrous/Inhibited . Wet THF causes hydrolysis. |

| Ethers | 1,4-Dioxane | Moderate-High | Stable | Good for higher boiling point needs.[1] |

| Aromatics | Toluene | Moderate | Stable | Ideal for reflux or heating protocols. |

| Esters | Ethyl Acetate | Moderate | Conditional | Must be strictly anhydrous; risk of transacylation traces. |

| Alkanes | Hexane / Pentane | Low/Insoluble | Stable | Used as an antisolvent for precipitation/purification. |

| Protic | Water | Decomposes | Unstable | PROHIBITED .[1] Rapid hydrolysis to carboxylic acid + HCl. |

| Alcohols | Methanol / Ethanol | Decomposes | Unstable | PROHIBITED .[1] Rapid conversion to methyl/ethyl esters. |

| Polar Aprotic | DMSO / DMF | High | Risk | Vilsmeier-type side reactions or hygroscopic water contamination.[1] |

Critical Insight: In "solubility" databases, acid chlorides are often listed as "decomposes" in water. This is not a lack of solubility, but a chemical transformation. The 3-ethyl group does not protect the carbonyl carbon from this attack.[1]

Mechanistic Visualization: Solubility vs. Decomposition[1]

The following diagram illustrates the divergent pathways when the compound encounters inert versus reactive solvents.

Figure 1: Pathway differentiation between physical dissolution (green) and chemical decomposition (red).

Experimental Protocols

Protocol A: Self-Validating Solubility Testing

Use this protocol to determine the precise solubility limit in a specific inert solvent.[1]

Prerequisites:

-

Inert atmosphere (Nitrogen or Argon glovebox/manifold).

-

Anhydrous solvent (<50 ppm water).

Step-by-Step:

-

Preparation: Weigh 100 mg of 3-Ethyl-1H-indole-2-carbonyl chloride into a dry, septum-capped vial.

-

Titration: Add the target anhydrous solvent (e.g., DCM) in 100

aliquots via a gas-tight syringe. -

Observation: Vortex after each addition. Record the volume required for complete dissolution (clear solution).

-

Validation (The "Water Test"):

-

Take a 50

aliquot of the resulting solution. -

Add to 500

of Methanol. -

Result: If the compound was stable, TLC/LC-MS will show immediate conversion to the methyl ester (Methyl 3-ethyl-1H-indole-2-carboxylate).[1] If the starting material had already decomposed to the acid, the methyl ester peak will be absent or delayed (depending on conditions).

-

Protocol B: Quenching & Disposal

Acid chlorides release HCl gas upon contact with moisture.[2] Proper disposal is critical.

-

Cooling: Place the waste container in an ice bath.

-

Dilution: Dilute the acid chloride solution with an inert solvent (DCM) if concentrated.

-

Neutralization: Slowly add a 10% Sodium Bicarbonate (

) solution or dilute Sodium Hydroxide (-

Caution: Vigorous bubbling (

) will occur.

-

-

Verification: Check pH to ensure neutrality (pH 7) before disposal into aqueous organic waste streams.

Application Logic: Solvent Selection for Synthesis

When using 3-Ethyl-1H-indole-2-carbonyl chloride as an acylating agent (e.g., Friedel-Crafts or Amide coupling), the solvent choice dictates the reaction kinetics.[1]

Figure 2: Decision tree for solvent selection based on reaction type.

References

-

Sigma-Aldrich. Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from .[1]

-

Clark, J. Acyl Chlorides (Acid Chlorides). Chemguide. Retrieved from .

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 329775216, 3-Ethyl-1H-indole-2-carboxylic acid. Retrieved from .

-

Organic Syntheses. General Procedures for Handling Air-Sensitive Reagents. Organic Syntheses, Coll. Vol. 6, p.290. Retrieved from .

Sources

Methodological & Application

Application Note: Protocol for Acylation of Primary Amines with 3-Ethyl-1H-indole-2-carbonyl chloride

Executive Summary & Biological Context

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antiviral agents (HIV-1 integrase inhibitors), antitubercular drugs (MmpL3 inhibitors), and cannabinoid receptor ligands.[1] The presence of the 3-ethyl substituent is structurally significant; it blocks the highly reactive C3 position, preventing electrophilic substitution side reactions common in unsubstituted indoles, while enhancing lipophilicity for membrane permeability.

This Application Note provides a rigorous, field-validated protocol for coupling 3-Ethyl-1H-indole-2-carbonyl chloride with primary amines. Unlike standard benzoyl chloride couplings, this reaction requires specific attention to the stability of the indole-2-carbonyl chloride moiety and the prevention of competitive hydrolysis.

Chemical Basis & Reaction Mechanism[2][3][4][5][6]

The Challenge of Indole-2-Carbonyl Chlorides

While standard acid chlorides are robust, indole-2-carbonyl chlorides are electronically unique. The nitrogen lone pair of the indole ring donates electron density into the

Key Mechanistic Insight: The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[2] A base (Triethylamine or DIPEA) is strictly required not only to neutralize the HCl byproduct but to drive the equilibrium forward by preventing the protonation of the amine nucleophile.

Mechanism Visualization

The following diagram illustrates the critical tetrahedral intermediate and the role of the base scavenger.

Figure 1: Mechanism of nucleophilic acyl substitution. The base is critical to prevent amine protonation (deactivation).

Pre-Protocol Considerations